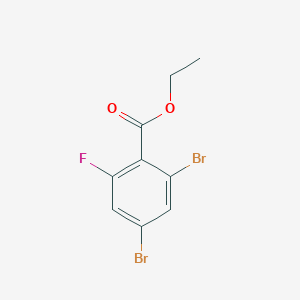

Ethyl 2,4-dibromo-6-fluorobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2,4-dibromo-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGSFMGULAKGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297971 | |

| Record name | Ethyl 2,4-dibromo-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773139-30-3 | |

| Record name | Ethyl 2,4-dibromo-6-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773139-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dibromo-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

A classic approach employs concentrated sulfuric acid as a catalyst. For example, refluxing 2,4-dibromo-6-fluorobenzoic acid in ethanol with sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by ethanol. A representative protocol involves:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer a milder alternative. This method, demonstrated for ethyl 4-bromo-2-fluorobenzoate, avoids strong acids and enables room-temperature reactions:

-

Reactants : 2,4-Dibromo-6-fluorobenzoic acid (1 eq), ethanol (1.2 eq)

-

Reagents : EDCI (1.2 eq), DMAP (0.15 eq)

-

Solvent : Dichloromethane (DCM)

-

Purification : Column chromatography (Hexanes/EtOAc = 1:5).

Sequential Halogenation of Ethyl Fluorobenzoate

When the parent benzoic acid is unavailable, halogenation of a pre-formed fluorobenzoate ester presents a viable alternative. This two-step process involves brominating ethyl 6-fluorobenzoate at the 2- and 4-positions.

Electrophilic Bromination

Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine atoms regioselectively. A protocol adapted from iodination reactions suggests:

Directed Ortho-Bromination

For para-bromination, directing groups such as ester functionalities can enhance selectivity. A modified approach using InBr₃ and PhI(OAc)₂, as reported for dibrominated isocoumarins, may be applicable:

-

Substrate : Ethyl 6-fluorobenzoate (1 eq)

-

Reagents : InBr₃ (1.05 eq), PhI(OAc)₂ (2 eq)

-

Solvent : Toluene

-

Conditions : 50°C for 24 hours, followed by rt for 12 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A protocol for ethyl 4-(piperazin-1-yl)benzoate demonstrates the potential for adapting this technology:

-

Reactants : 2,4-Dibromo-6-fluorobenzoic acid, ethanol

-

Catalyst : H₂SO₄

Purification and Characterization

Column Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): Expected signals at δ 1.39 (t, J = 7.2 Hz, CH₃), 4.39 (q, J = 7.2 Hz, OCH₂), 7.3–7.8 (m, aromatic H).

Factors Influencing Yield and Selectivity

Solvent Effects

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dibromo-6-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives such as carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of 2,4-dibromo-6-fluorobenzoic acid.

Oxidation: Formation of more oxidized benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-dibromo-6-fluorobenzoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research

Wirkmechanismus

The mechanism of action of ethyl 2,4-dibromo-6-fluorobenzoate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may participate in pathways related to signal transduction, metabolic processes, and cellular regulation, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table compares Ethyl 2,4-dibromo-6-fluorobenzoate with four structurally related esters (Table 1):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2,4-dibromo-6-fluorobenzoate | 96625-72-8 | C₉H₇Br₂FO₂ | 326 | Br (2,4), F (6), COOEt (1) |

| Ethyl 2,4-dibromo-6-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | 340 | Br (2,4), F (6), CH₂COOEt (1) |

| Methyl 2,4-dichloro-6-methylbenzoate | 877151-39-8 | C₉H₈Cl₂O₂ | 219 | Cl (2,4), CH₃ (6), COOMe (1) |

| Ethyl 6-bromo-2-fluoro-3-formylbenzoate | Not provided | C₁₀H₈BrFO₃ | 275 | Br (6), F (2), CHO (3), COOEt (1) |

Key Observations :

Halogen Type and Position: Bromine vs. Fluorine Position: Fluorine at position 6 (target compound) vs. position 2 (Ethyl 6-bromo-2-fluoro-3-formylbenzoate) alters electronic effects, influencing reactivity in cross-coupling reactions.

Functional Group Variations: Ester Type: Ethyl esters (e.g., target compound) are more lipophilic than methyl esters (e.g., Methyl 2,4-dichloro-6-methylbenzoate), affecting solubility in organic solvents .

Additional Functional Groups :

Physicochemical and Reactivity Trends

While experimental data (e.g., melting points, solubility) for these compounds are scarce, structural analysis allows for informed inferences:

- Molecular Weight and Lipophilicity : Brominated derivatives (e.g., target compound) are heavier and more lipophilic than chlorinated analogs, favoring applications in lipid-rich environments.

- Reactivity : Bromine’s superior leaving-group ability compared to chlorine suggests dibromo derivatives may undergo nucleophilic aromatic substitution more readily. Fluorine’s electron-withdrawing effect further activates the ring for such reactions .

- Crystallinity : Symmetric substitution patterns (e.g., 2,4,6-positions in the target compound) may enhance crystallinity, simplifying purification processes .

Biologische Aktivität

Ethyl 2,4-dibromo-6-fluorobenzoate is a halogenated aromatic compound with significant biological activity, making it a subject of interest in medicinal chemistry and biological research. This article provides an overview of its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Synthesis : The synthesis of ethyl 2,4-dibromo-6-fluorobenzoate typically involves a multi-step process:

- Bromination : Benzoic acid is brominated using bromine (Br₂) in the presence of a catalyst (e.g., iron) to introduce bromine atoms at the 2 and 4 positions.

- Fluorination : The dibromo compound is treated with a fluorinating agent such as potassium fluoride (KF) to incorporate the fluorine atom at the 6 position.

- Esterification : The resulting acid is esterified with ethanol in the presence of sulfuric acid to yield ethyl 2,4-dibromo-6-fluorobenzoate.

Biological Activity

Ethyl 2,4-dibromo-6-fluorobenzoate exhibits various biological activities, primarily due to its unique structural properties that allow it to interact with multiple molecular targets.

The compound's mechanism of action involves:

- Enzyme Inhibition : It can inhibit specific enzymes through competitive or non-competitive binding, altering metabolic pathways.

- Receptor Interaction : Ethyl 2,4-dibromo-6-fluorobenzoate may modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

-

Antiviral Activity : Recent studies have indicated that halogenated derivatives similar to ethyl 2,4-dibromo-6-fluorobenzoate possess antiviral properties. For instance, compounds with similar structures showed effective inhibition against viruses such as hepatitis E and Chikungunya. The efficacy was measured using EC₉₀ values, where lower values indicate higher potency .

Compound Virus Targeted EC₉₀ Value (nM) C4′-bromo methyl ester Hepatitis E 91.3 C4′-chlorine methyl ester Chikungunya 105.4 C4′-fluorine methyl ester Chikungunya >1000 - Enzyme Interaction Studies : In vitro studies have demonstrated that ethyl 2,4-dibromo-6-fluorobenzoate interacts with various enzymes involved in metabolic processes. These interactions were characterized using kinetic assays that revealed significant changes in enzyme activity upon treatment with the compound .

- Cytotoxicity Assessments : The cytotoxic profile of ethyl 2,4-dibromo-6-fluorobenzoate was evaluated in several cancer cell lines. Results indicated that while the compound exhibits promising anti-cancer properties, its cytotoxicity varies significantly depending on the cell type and concentration used.

Applications in Research and Industry

Ethyl 2,4-dibromo-6-fluorobenzoate has several applications:

- Medicinal Chemistry : Used as a building block for synthesizing potential pharmaceuticals targeting specific biological pathways.

- Material Science : Its unique properties make it suitable for developing functional materials and specialty chemicals.

- Biological Studies : Employed in research to understand the effects of halogenated compounds on biological systems, particularly their interactions with proteins and nucleic acids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dibromo-6-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with fluorobenzene derivatives as precursors. A two-step bromination process (e.g., electrophilic substitution) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine at the 2- and 4-positions. Subsequent esterification of the carboxylic acid intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) yields the ethyl ester. Monitor reaction progress via TLC and optimize temperature (typically 0–60°C) and stoichiometry to avoid over-bromination. Purify via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2,4-dibromo-6-fluorobenzoate?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The deshielding effects of Br and F atoms will shift aromatic proton signals downfield (e.g., δ 7.5–8.5 ppm). Fluorine-19 NMR can resolve coupling with adjacent protons.

- IR : Identify ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br/F vibrations at 600–800 cm⁻¹.

- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm molecular geometry and halogen positioning. Heavy atoms (Br) enhance scattering, aiding in structure determination .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during the bromination of 6-fluoro-benzoate precursors?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and predict reactive sites. Fluorine’s electron-withdrawing effect directs bromine to ortho/para positions, but steric hindrance from the ethyl ester group may favor meta substitution. Validate predictions via comparative synthesis of isomers and analyze using X-ray crystallography .

Q. What challenges arise in crystallographic refinement of Ethyl 2,4-dibromo-6-fluorobenzoate due to heavy atoms, and how can they be mitigated?

- Methodology : Heavy atoms like Br cause strong X-ray absorption and anisotropic displacement. Use high-resolution synchrotron data and SHELXL’s absorption correction tools. Refine thermal parameters with restraints to avoid overfitting. Compare with lighter analogs (e.g., chloro derivatives) to isolate halogen-specific effects .

Q. How does the compound’s electronic structure impact its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine atoms at 2- and 4-positions act as leaving groups. Use Pd catalysts (e.g., Pd(PPh₃)₄) to test coupling efficiency with boronic acids. Compare reaction rates with mono-brominated analogs via HPLC-MS. Fluorine’s inductive effect may stabilize transition states, enhancing reactivity .

Q. Are there contradictions in interpreting NMR data for polyhalogenated benzoates, and how can they be resolved?

- Methodology : Overlapping signals in ¹H NMR (e.g., aromatic protons near Br/F) can be resolved using 2D techniques (COSY, HSQC). For ¹⁹F NMR, decoupling experiments or variable-temperature NMR may separate coupled signals. Cross-validate with computational chemical shift predictions (e.g., ACD/Labs or ChemDraw) .

Key Research Considerations

- Contradictions : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent impurities. Always cross-check with recrystallized samples and multiple solvents.

- Advanced Applications : Explore use as a photoaffinity labeling agent (via Br-F interactions) or in metal-organic frameworks (MOFs) for halogen bonding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.